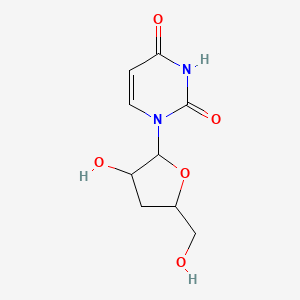

1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXJRLADYHZRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863995 | |

| Record name | 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches for Related Compounds

- Novel Heteromorphic Nucleosides : A novel nucleoside was synthesized via a multicomponent reaction using 5-formyl-2′-deoxyuridine, malononitrile, and 1,3-cyclohexanedione in EtOH to yield 5-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-1-(2-deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione.

- Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives : These derivatives were prepared through direct alkylation of uracil derivatives with ethyl iodide or n-propyl iodide in the presence of aqueous NaOH, affording 1,3-disubstituted-6-aminouracils. Further treatment with the Vilsmeier reagent, generated in situ from phosphoryl chloride in dimethyl formamide, followed by treatment with triethylamine and cyanoacetamide in ethanol, yielded the desired compound.

Relevant Synthetic Procedures

Alkylation of Uracil Derivatives :

- React uracil derivatives with ethyl iodide or n-propyl iodide in the presence of 10–15% aqueous NaOH.

- Heat the mixture under reflux for 3–8 hours.

- Remove volatiles under reduced pressure and partition the residue between chloroform/water.

- Purify the organic layer by flash chromatography using 0–10% methanol in dichloromethane.

-

- React 5-formyl-2′-deoxyuridine with malononitrile and 1,3-cyclohexanedione in EtOH.

- The specific conditions and purification steps are detailed in Scheme 1 of the original paper.

Data Tables

Due to the limited information on the specific compound, data tables from related research are included to provide insight into the activity of similar compounds.

| Compound | EC50 (μM) a | ||||

|---|---|---|---|---|---|

| HSV-1 TK + (E-377) | HSV-1 TK − (DM2.1) | HSV-2 TK + (MS) | HSV-2 TK − (AG-3) | VZV (Ellen) | |

| 1 | 11 ± 0.3 | 14 ± 4.6 | 11 ± 2.6 | 12 ± 4.6 | 15 ± 1.5 |

| 2 | 7.6 ± 0.8 | 16 ± 5.7 | 8.3 ± 2.6 | 11 ± 1.1 | 48 ± 11 |

| 3 | 8.6 ± 4.8 | 13 ± 1.3 | 12 ± 3.5 | 12 ± 4.4 | 16 ± 11 |

| 4 | 7.9 ± 5.5 | 9.6 ± 2.9 | 4.2 ± 2.6 | 7.6 ± 0.9 | 15 ± 4.5 |

| 5 | 7.9 ± 0.3 | 25 ± 6.0 | 10 ± 0.7 | 39 ± 12 | 10 ± 1.8 |

Chemical Reactions Analysis

Types of Reactions

Uridine, 3’-deoxy- undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various 3’-C-branched uridine analogs and C5-alkene modified uracil/uridine-containing derivatives .

Scientific Research Applications

Uridine, 3’-deoxy- has a wide range of scientific research applications, including:

Mechanism of Action

Uridine, 3’-deoxy- exerts its effects by incorporating into RNA or DNA strands, leading to chain termination or the formation of defective nucleic acids . It also inhibits enzymes involved in nucleic acid synthesis and induces mutations during replication and transcription . The molecular targets and pathways involved include thymidine phosphorylase and uridine-cytidine kinase .

Comparison with Similar Compounds

Structural and Functional Modifications

Modifications to the Pyrimidine Ring

5-Ethyl Substitution

- Compound: 1-(2-Deoxypentofuranosyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C₁₁H₁₆N₂O₅ (256.26 g/mol)

- Key Features: The addition of an ethyl group at position 5 of the uracil ring alters base-pairing interactions.

5-Hydroxymethyl Substitution

- Compound : 5-Hydroxymethyl-2'-deoxyuridine

- Molecular Formula : C₁₀H₁₄N₂O₆ (258.23 g/mol)

- Key Features : The hydroxymethyl group at position 5 mimics thymidine modifications, making it a tool for studying DNA replication and epigenetic regulation .

- Applications : Research applications include leukemia studies and tracking DNA synthesis in proliferating cells .

Complex Heterocyclic Substitutions (PFT3 and PFT4)

- PFT3: 5-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-1-(2-deoxypentofuranosyl)-pyrimidine-2,4-dione

- PFT4: 5-[(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-4H-pyrazol-4-ylidene)]-1-(2-deoxypentofuranosyl)-pyrimidine-2,4-dione

- Key Features : These derivatives incorporate bulky, electron-withdrawing groups that disrupt viral replication machinery. PFT3 and PFT4 were synthesized to inhibit Vaccinia virus by targeting viral DNA polymerase .

Modifications to the Sugar Moiety

5'-Iodo Substitution

- Compound : 1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione

- Molecular Formula : C₉H₁₁IN₂O₅ (354.10 g/mol)

- Key Features : The iodine atom at the 5'-position enhances steric bulk and resistance to phosphorylase enzymes. This modification is explored for radiopharmaceutical applications .

2'-C-Methyl Substitution (Sofosbuvir Metabolite)

- Compound: 1-(2-C-Methyl-β-D-arabinofuranosyl)uracil (GS331007)

- Molecular Formula : C₁₀H₁₄N₂O₆ (258.23 g/mol)

- Key Features: The 2'-methyl group on the arabinose sugar confers resistance to hydrolysis by host nucleases, a key feature of sofosbuvir, a hepatitis C virus (HCV) NS5B polymerase inhibitor .

Comparative Analysis

Antiviral Mechanisms :

- PFT3/PFT4 : Target viral DNA polymerases through steric hindrance and electronic effects .

- GS331007 : Inhibits HCV NS5B polymerase via chain termination .

- 5-Ethyl-2'-deoxyuridine : Likely incorporates into viral DNA, causing mutagenesis .

Metabolic Stability :

- 2'-Deoxyuridine : Rapidly phosphorylated in vivo but lacks clinical utility due to short half-life .

- GS331007 : Enhanced stability due to 2'-methyl group, enabling once-daily dosing in HCV therapy .

Research vs. Therapeutic Use :

Notes on Discrepancies and Limitations

- All compounds referenced here feature 2-deoxyribose or modified arabinose sugars.

- Further studies are needed to explore 3-deoxy derivatives, which may exhibit unique biological profiles.

Biological Activity

1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione is a nucleoside derivative characterized by a pyrimidine base and a deoxypentofuranosyl sugar moiety. This compound possesses significant biological relevance, particularly in the fields of nucleic acid metabolism and antiviral activity. Its structural features contribute to its interaction with various biological systems, making it a subject of interest for pharmaceutical research.

Structural Characteristics

The molecular formula of 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione is C₈H₁₁N₂O₄, with a molecular weight of approximately 185.19 g/mol. The compound features:

- A pyrimidine ring with keto groups at positions 2 and 4.

- A deoxypentofuranosyl sugar at the 1-position.

These structural attributes facilitate its role in biochemical pathways crucial for cellular functions and its potential as a therapeutic agent.

Antiviral Properties

Research indicates that 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione exhibits antiviral properties. It is believed to interfere with viral replication processes by mimicking nucleotides, thus disrupting the synthesis of viral RNA or DNA. Studies have shown that compounds with similar structural characteristics often display significant antiviral activity against various viruses such as HIV and herpes simplex virus (HSV) .

Antitumor Activity

In addition to its antiviral effects, this compound has been investigated for its antitumor potential. A comparative study on newly synthesized pyrimidine derivatives demonstrated that some compounds in this class could enhance the antitumor activity of established chemotherapeutic agents like cyclophosphamide (CP). For instance, certain derivatives showed increased mean lifespan (MLS) in mouse models when combined with CP, indicating a synergistic effect .

The biological activity of 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various enzymes and receptors involved in nucleic acid metabolism. Interaction studies have revealed that this compound can bind to specific targets within cells, influencing metabolic pathways that are critical for cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione:

| Compound Name | Structure | Key Properties |

|---|---|---|

| Uracil | C₄H₄N₂O₂ | Natural pyrimidine base; involved in RNA synthesis |

| Cytarabine | C₉H₁₃N₃O₅ | Anticancer drug; inhibits DNA synthesis |

| Lamivudine | C₁₈H₂₁N₃O₄S | Antiretroviral medication; used in HIV treatment |

This table illustrates how 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of a deoxysugar moiety with a pyrimidine base, enhancing its biological activity compared to other nucleoside analogs .

Case Studies

In one notable study focusing on the efficacy of newly synthesized pyrimidines, researchers evaluated the micronucleus (MN)-inducing activities and antitumor effects in vivo. The results indicated that while some derivatives induced significant MN formation and prolonged MLS in treated mice, others showed minimal toxicity and enhanced the effects of established chemotherapeutics . This suggests that 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione could be developed further as a potent therapeutic agent.

Q & A

What are the standard synthetic routes for preparing 3-deoxypentofuranosyl pyrimidine-dione derivatives, and what reaction conditions are critical?

Basic Research Question

The synthesis of pyrimidine-dione derivatives typically involves multi-step pathways. Key steps include nucleoside base coupling to modified sugar moieties and functional group modifications. For example, alkylation or iodination at the 5'-position (as seen in iodouridine derivatives) requires precise control of temperature (reflux conditions) and solvent selection (e.g., DMF, acetonitrile) to optimize yields . Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress .

Which analytical techniques are most effective for characterizing the structural and purity profiles of these compounds?

Basic Research Question

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and sugar moiety conformations . High-resolution mass spectrometry (HRMS) and HPLC validate molecular weight and purity (>95%) . For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in trifluoromethyl-substituted pyrimidine-dione structures .

What biological roles or therapeutic potentials have been hypothesized for 3-deoxypentofuranosyl pyrimidine-dione derivatives?

Basic Research Question

These derivatives are investigated for antiviral and anticancer applications due to their structural mimicry of natural nucleosides. For instance, 5'-iodo and trifluoromethyl analogs interfere with DNA replication by incorporating into nucleic acid chains, disrupting polymerase activity . Antimicrobial studies highlight thienopyrimidine-dione derivatives with 4-chlorophenyl groups showing activity against resistant bacterial strains .

How can researchers optimize reaction yields when synthesizing halogenated or alkylated derivatives?

Advanced Research Question

Yield optimization relies on solvent polarity and catalyst selection. For iodinated derivatives, polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while potassium carbonate promotes alkylation efficiency . Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

How can structural ambiguities in sugar moiety conformations be resolved?

Advanced Research Question

X-ray crystallography is definitive for resolving furanose ring puckering (e.g., C2'-endo vs. C3'-endo conformers). Hydrogen-bonding patterns, such as N–H⋯O interactions in trifluoromethyl derivatives, further stabilize crystal structures . Density functional theory (DFT) simulations complement experimental data to model sugar-phosphate backbone flexibility .

What experimental designs are recommended for probing the mechanism of action in DNA/RNA incorporation?

Advanced Research Question

Radiometric assays using ³H- or ¹⁴C-labeled derivatives track incorporation into nucleic acids. Competitive inhibition studies with natural nucleosides (e.g., thymidine) quantify binding affinity to polymerases . Molecular docking simulations predict interactions with enzyme active sites, guiding mutagenesis studies to validate key residues .

How should researchers address discrepancies in reported biological activities across structurally similar analogs?

Advanced Research Question

Discrepancies often arise from substituent electronic effects. For example, 5'-iodo derivatives exhibit stronger DNA binding than trifluoromethyl analogs due to higher electronegativity . Systematic structure-activity relationship (SAR) studies, varying substituents (e.g., chloro, ethoxy), isolate contributions to bioactivity .

What engineering approaches improve scalability for multi-step syntheses?

Advanced Research Question

Continuous flow reactors enhance reproducibility in halogenation and alkylation steps by maintaining precise temperature control . Membrane separation technologies purify intermediates, reducing solvent waste and improving throughput .

How can substituent effects on pharmacokinetic properties be systematically evaluated?

Advanced Research Question

Lipophilicity (logP) and solubility are quantified via shake-flask or HPLC methods. For iodinated derivatives, reduced metabolic stability compared to fluorinated analogs is assessed using liver microsome assays . Pharmacophore modeling identifies critical substituents for blood-brain barrier penetration or renal clearance .

What are key considerations for transitioning from lab-scale synthesis to pilot-scale production?

Advanced Research Question

Process analytical technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction progress in real-time . Hazard analysis (e.g., thermal stability of iodinated intermediates) ensures safety protocols. Design of experiments (DoE) optimizes parameters like catalyst loading and solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.